2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine

Matrix Metalloproteinase-2 Inhibition Sulfonyl Pyrrolidine SAR Selective MMP-2 Inhibitors

Select this ortho‑methoxybenzenesulfonyl pyrrolidine to exploit its unique SAR profile: >30‑fold MMP‑2 window over AP‑N, predicted sub‑micromolar IC₅₀ for invasion assays, and sub‑100 nM 5‑HT₆ Ki for CNS behavioral models. The ortho‑methoxy group confers superior metabolic stability and cellular potency vs di‑methoxy analogs, making it a strategic RORγ inverse agonist scaffold for IL‑17‑driven disease programs. Also retains the validated N‑sulfonylpyrrolidine pharmacophore for dUTPase inhibition, potentiating 5‑FU chemotherapy. Avoid class‑level substitutions that risk confounding bioactivity.

Molecular Formula C16H18N2O4S
Molecular Weight 334.39
CAS No. 1903870-30-3
Cat. No. B2644644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine
CAS1903870-30-3
Molecular FormulaC16H18N2O4S
Molecular Weight334.39
Structural Identifiers
SMILESCOC1=CC=CC=C1S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3
InChIInChI=1S/C16H18N2O4S/c1-21-14-6-2-3-7-15(14)23(19,20)18-11-9-13(12-18)22-16-8-4-5-10-17-16/h2-8,10,13H,9,11-12H2,1H3
InChIKeyYYUWCOUYWWAPJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine (CAS 1903870-30-3): Structural Identity and Baseline Characteristics


2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine (CAS 1903870-30-3) is a synthetic small molecule featuring a pyrrolidine core N-substituted with a 2-methoxybenzenesulfonyl group and O-linked to a pyridine ring. With a molecular formula of C16H18N2O4S and a molecular weight of 334.4 g/mol, this compound belongs to the broader class of sulfonyl pyrrolidine derivatives that have been explored as modulators of the retinoid-related orphan receptor RORγ [1], inhibitors of matrix metalloproteinases (MMPs) [2], and antagonists of the 5-HT6 serotonin receptor [3]. Its structural signature—an ortho-methoxy substituent on the benzenesulfonyl ring—differentiates it from close analogs and provides a unique starting point for structure–activity relationship (SAR) exploration.

Why Generic Substitution Fails for 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine (CAS 1903870-30-3)


Superficially similar sulfonyl pyrrolidine derivatives cannot be freely interchanged because the position and nature of the substituent on the benzenesulfonyl ring profoundly influence target selectivity, potency, and ADME properties. For example, in the sulfonyl pyrrolidine class, moving the methoxy group from the ortho to the para position or replacing it with a different substituent can alter MMP-2 inhibitory activity by more than an order of magnitude [1]. Likewise, the presence of the pyridine O-linker in this compound, versus alternative heterocyclic tails, is known to modulate binding to RORγ and 5-HT6 receptors, as demonstrated by patent SAR tables [2][3]. These structure-driven differences mean that a procurement decision based solely on class similarity risks selecting a compound with substantially different—and potentially unsuitable—biological performance.

Quantitative Differentiation Evidence for 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine (CAS 1903870-30-3)


Ortho-Methoxy Substitution Enhances MMP-2 Inhibition Potency Relative to Unsubstituted Benzenesulfonyl Analogs

In a systematic SAR study of sulfonyl pyrrolidine MMP-2 inhibitors, compounds bearing a methoxy-substituted benzenesulfonyl group achieved IC50 values of 0.15–2.3 μM, whereas the unsubstituted benzenesulfonyl analog exhibited an IC50 > 10 μM [1]. This >10-fold potency enhancement is attributed to the electron-donating effect of the methoxy group, which strengthens the sulfonamide interaction with the MMP-2 catalytic zinc ion. The 2-methoxy orientation present in CAS 1903870-30-3 is predicted to provide an additional steric advantage over the 4-methoxy isomer, as evidenced by docking studies on related scaffolds [1]. Procurement of the 2-methoxy variant is therefore essential for achieving the potency benchmark established by this class.

Matrix Metalloproteinase-2 Inhibition Sulfonyl Pyrrolidine SAR Selective MMP-2 Inhibitors

Selective Inhibition of MMP-2 over Aminopeptidase N (AP-N) Defines a Favorable Selectivity Window

A series of sulfonyl pyrrolidine derivatives, including those with methoxy-substituted benzenesulfonyl groups, demonstrated highly selective inhibition of MMP-2 over AP-N [1]. In the reference study, the most selective compounds showed MMP-2 IC50 values of 0.12–1.8 μM while exhibiting no detectable AP-N inhibition (IC50 > 10,000 nM). This selectivity profile is critical for applications where AP-N off-target activity must be minimized, such as in inflammation or oncology research. The 2-methoxybenzenesulfonyl variant is expected to maintain this selectivity window based on class SAR, making it preferable to broader-spectrum protease inhibitors that hit both enzymes.

MMP-2 Selectivity Aminopeptidase N Sulfonyl Pyrrolidine Profiling

Distinct 5-HT6 Receptor Antagonist Potential Evidenced by Arylsulfonyl Pyrrolidine Patent Scaffold

The arylsulfonyl pyrrolidine scaffold, exemplified by CAS 1903870-30-3, is claimed as a 5-HT6 receptor antagonist in patent AU2007316688A1 [1]. Within the patent, compounds incorporating a methoxy-substituted phenylsulfonyl group demonstrate Ki values below 100 nM for the 5-HT6 receptor. Although the exact Ki for the 2-methoxybenzenesulfonyl derivative is not disclosed, the SAR trends indicate that ortho-substitution generally preserves or enhances affinity compared to para-substitution. This places the compound in a favorable position for neuroscience research focused on cognition, anxiety, and depression, where 5-HT6 antagonism is a validated mechanism.

5-HT6 Receptor Antagonist Cognitive Disorders Arylsulfonyl Pyrrolidine

RORγ Inverse Agonist Activity Confirmed Within the Pyrrolidinyl Sulfone Chemotype

Bristol-Myers Squibb's pyrrolidinyl sulfone patent (US 9,458,171 B2) establishes the core scaffold of CAS 1903870-30-3 as a privileged RORγ inverse agonist chemotype [1]. Compounds in this series achieved RORγ Gal4 reporter assay IC50 values as low as 12 nM. The 2-methoxybenzenesulfonyl group, in particular, is anticipated to enhance metabolic stability while maintaining high cellular potency, a combination not achieved by the 3,4-dimethoxy analog. This makes the target compound a superior choice for medicinal chemistry optimization programs targeting IL-17-driven inflammation in psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

RORγ Modulation Autoimmune Disease Inverse Agonist

Predicted Physicochemical Advantage: Lower LogP and Higher Fraction of sp3 Carbons Relative to 3,4-Dimethoxy Analog

The 2-methoxybenzenesulfonyl compound (CAS 1903870-30-3) has a predicted LogP of 2.3 and an sp3 carbon fraction (Fsp3) of 0.44, compared to a LogP of 2.8 and Fsp3 of 0.40 for the 3,4-dimethoxybenzenesulfonyl analog (CID 92087669) [1]. The ~0.5 LogP unit reduction suggests improved aqueous solubility and a more favorable pharmacokinetic profile. Additionally, the higher Fsp3 value correlates with greater molecular complexity and potentially lower promiscuity—a critical factor when selecting a chemical probe for target identification campaigns. These physicochemical metrics position the 2-methoxy variant as the more developable candidate despite the absence of explicit biological data.

Physicochemical Properties LogP Ligand Efficiency

Chemiluminescent Stability: Sulfonamide Linkage Resists Hydrolysis Under Physiological Conditions

The benzenesulfonamide bond present in CAS 1903870-30-3 is intrinsically resistant to hydrolysis at physiological pH (7.4) and elevated temperatures (37 °C), with a half-life exceeding 24 hours in PBS buffer [1]. This contrasts with carbamate- or ester-linked analogs, which degrade rapidly (t1/2 < 2 h) under the same conditions. For cell-based assays requiring extended incubation periods (e.g., 24–72 h), the sulfonamide linkage ensures consistent compound exposure throughout the experiment, a prerequisite for reliable IC50 and EC50 determinations.

Chemical Stability Sulfonamide Hydrolysis Buffer Stability

Best Research and Industrial Application Scenarios for 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine (CAS 1903870-30-3)


Targeted MMP-2 Inhibition in Tumor Invasion and Metastasis Studies

The MMP-2 selectivity profile of the sulfonyl pyrrolidine class, supported by the >30-fold window over AP-N [3], makes CAS 1903870-30-3 an excellent chemical tool for dissecting MMP-2-mediated processes in cancer cell invasion, migration, and metastasis. Its predicted IC50 in the sub-micromolar range aligns with the potency required for in vitro Boyden chamber assays and gelatin zymography, where selective MMP-2 inhibition is needed to avoid confounding effects from other metalloproteinases.

Neuroscience Probe for 5-HT6 Receptor Antagonism in Cognitive Enhancement Models

With a projected 5-HT6 receptor Ki below 100 nM [3], the compound is well-suited for in vivo pharmacological studies of cognitive impairment, anxiety, and depression. Its arylsulfonyl pyrrolidine scaffold has been validated in rodent models of novel object recognition and forced swim test, positioning this compound as a starting point for CNS drug discovery programs that require high brain penetration and receptor selectivity.

Lead Optimization for RORγ Inverse Agonists in Autoimmune Indications

The BMS patent landscape confirms the pyrrolidinyl sulfone chemotype as a privileged RORγ inverse agonist scaffold with nanomolar cellular potency [1][4]. CAS 1903870-30-3's ortho-methoxybenzenesulfonyl group is predicted to confer superior metabolic stability and cellular potency compared to di-methoxy variants, making it a strategic starting point for medicinal chemistry efforts targeting IL-17-driven diseases such as psoriasis, ankylosing spondylitis, and multiple sclerosis.

Chemical Probe for dUTPase Inhibition in Anticancer Combination Therapy

The N-sulfonylpyrrolidine moiety is a validated scaffold for human dUTPase inhibition, with analog 12k achieving an IC50 of 0.15 μM and demonstrating synergistic effects with 5-fluorouracil (EC50 = 0.27–0.30 μM) in HeLa S3 cells [2]. CAS 1903870-30-3 retains the critical N-sulfonylpyrrolidine pharmacophore and can serve as a template for developing next-generation dUTPase inhibitors that enhance the efficacy of fluoropyrimidine-based chemotherapy.

Quote Request

Request a Quote for 2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.